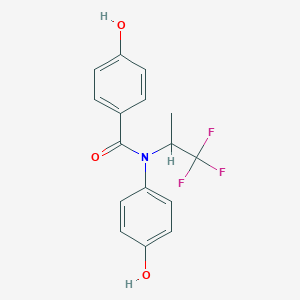

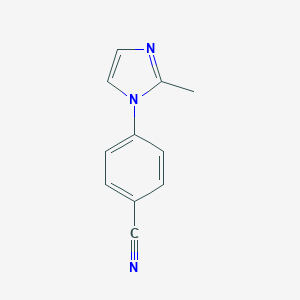

N-(3-Indolylformyl)-L-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of amino acid derivatives, including N-(3-Indolylformyl)-L-phenylalanine, often involves chiral auxiliaries or specific reagents that enable the introduction of substituent groups without compromising the amino acid's chirality. For example, the use of L-phenylalanine cyclohexylamide as a chiral auxiliary has been demonstrated for the synthesis of optically pure α,α-disubstituted amino acids, showcasing the potential methods that could be adapted for N-(3-Indolylformyl)-L-phenylalanine synthesis (Obrecht et al., 1995).

Molecular Structure Analysis

The molecular structure of amino acids and their derivatives is crucial for their properties and reactivity. Techniques such as NMR and X-ray crystallography have been employed to elucidate the structures of complex amino acids, providing insight into their conformation and how modifications like the indolylformyl group could influence the overall molecular geometry (Savage et al., 2006).

Chemical Reactions and Properties

Amino acid derivatives can participate in various chemical reactions, including peptide bond formation, which is fundamental to synthesizing peptides and proteins. For instance, native chemical ligation techniques have been developed for phenylalanine, enabling the synthesis of complex peptides through the selective formation and cleavage of peptide bonds (Crich & Banerjee, 2007).

科学的研究の応用

Biosynthesis and Metabolic Engineering

- Improvement in Production : A study improved the production of L-Phenylalanine, an amino acid closely related to N-(3-Indolylformyl)-L-phenylalanine, by identifying key enzymes through a multi-enzyme reaction system in vitro, which can be significant in the context of N-(3-Indolylformyl)-L-phenylalanine (Ding et al., 2016).

- Genetic Engineering : Genetic engineering of Escherichia coli improved L-phenylalanine production, highlighting the potential for enhancing the synthesis of related amino acids like N-(3-Indolylformyl)-L-phenylalanine (Liu et al., 2018).

Enzymatic Studies

- Carboxypeptidase A : N-Benzoyl-L-phenylalanyl-L-phenylalanine, a compound structurally similar to N-(3-Indolylformyl)-L-phenylalanine, was studied for its inhibition effects in the hydrolysis reactions of esters and peptides catalyzed by carboxypeptidase A (Rahmo & Fife, 2000).

Plant and Microbial Metabolism

- Amino Acid Metabolism in Plants : Studies on the metabolism of amino acids like L-phenylalanine in plant peroxisomes might provide insights into the metabolic pathways of N-(3-Indolylformyl)-L-phenylalanine (Ruis & Kindl, 1971).

- Fungal and Plant Phenylalanine Ammonia-lyase : The study of L-phenylalanine ammonia-lyase in fungi and plants, which is crucial for phenylalanine synthesis, can be pertinent to understanding N-(3-Indolylformyl)-L-phenylalanine's role in various organisms (Hyun et al., 2011).

Analytical and Biochemical Applications

- Electrochemical Sensors : The development of electrochemical sensors for phenylalanine detection is relevant, as similar methodologies could potentially be adapted for N-(3-Indolylformyl)-L-phenylalanine (Dinu & Apetrei, 2020).

Safety And Hazards

特性

IUPAC Name |

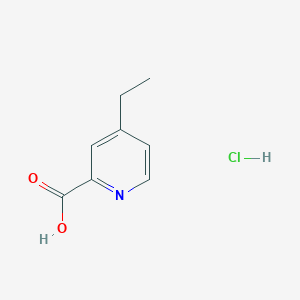

(2S)-2-(1H-indole-3-carbonylamino)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(14-11-19-15-9-5-4-8-13(14)15)20-16(18(22)23)10-12-6-2-1-3-7-12/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJAVOYAYRHTGQ-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Indolylformyl)-L-phenylalanine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

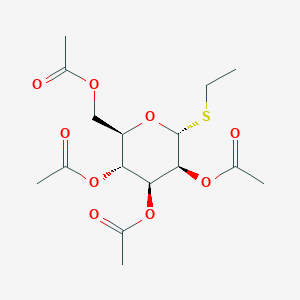

![[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B43748.png)